Comparative In Vivo Antileukemic Activity: Gnidilatidin vs. Gnidilatin in P-388 Leukemia Model
In a comparative in vivo study evaluating the antileukemic efficacy of daphnane diterpenoids, Gnidilatidin demonstrated superior potency relative to its close structural analog Gnidilatin against P-388 lymphocytic leukemia in mice [1]. Both compounds are C-20 alcohols with a benzoyloxy group, but Gnidilatidin achieves a higher T/C ratio, a standard metric for tumor growth inhibition [1].
| Evidence Dimension | In vivo antileukemic activity (T/C% ratio) against P-388 leukemia in mice |
|---|---|
| Target Compound Data | T/C = 175% at 70 µg/kg |
| Comparator Or Baseline | Gnidilatin: T/C = 166% at 40 µg/kg |
| Quantified Difference | Gnidilatidin achieves a 5.4% higher T/C ratio, requiring a 1.75x higher dose than the comparator |
| Conditions | Mouse P-388 lymphocytic leukemia model; compounds administered in vivo |
Why This Matters
For procurement decisions, this demonstrates that Gnidilatidin provides a quantifiable advantage in in vivo antileukemic potency over a structurally similar analog, ensuring more robust activity for efficacy studies.
- [1] Kupchan SM, Shizuri Y, Sumner WC, Haynes HR, Leighton AP, Sickles BR. Tumor inhibitors. 117. The isolation and structural elucidation of new potent antileukemic diterpenoid esters from Gnidia. J Org Chem. 1976;41(24):3850-3853. View Source
